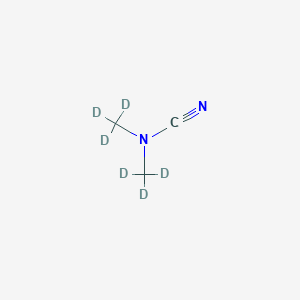

Bis(trideuteriomethyl)cyanamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyanamides has diversified multi-fold in recent years . The direct alkylation of metal cyanamides such as calcium cyanamide is the most straightforward approach to mono and disubstituted derivatives . More recent approaches include the development of new reagents to access substituted cyanamides .Molecular Structure Analysis

Cyanamide enjoys a rich chemical history, which can be traced to its unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .Chemical Reactions Analysis

The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . They are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .Physical And Chemical Properties Analysis

Bis(trideuteriomethyl)cyanamide has a molecular weight of 76.13010 . It has a density of 0.941 g/mL at 25ºC and a boiling point of 163.5ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Applications in Organic Chemistry

“Bis(trideuteriomethyl)cyanamide” plays a significant role in organic synthesis due to its unique nitrogen-carbon-nitrogen (NCN) connectivity. It is utilized in cycloaddition chemistry, aminocyanation reactions, and as an electrophilic cyanide-transfer agent . Its radical and coordination chemistry also opens up avenues for creating complex organic molecules.

Medicinal Chemistry and Drug Design

In pharmaceuticals, cyanamide derivatives are explored for their potential therapeutic properties. “Bis(trideuteriomethyl)cyanamide” could be involved in the synthesis of drug candidates or as a building block in medicinal chemistry, contributing to the development of new treatments .

Agricultural Chemistry

Cyanamide compounds have historically been used in agriculture, such as calcium cyanamide serving as a fertilizer. “Bis(trideuteriomethyl)cyanamide” may find applications in developing novel agrochemicals or as a slow-release nitrogen source .

Materials Science

The compound’s ability to offer multiple coordination sites makes it valuable in materials science. It can be used to synthesize organometallic complexes with potential applications in creating new materials or enhancing the properties of existing ones .

Environmental Science

In environmental science, cyanamide derivatives could be used in pollutant degradation processes or as catalysts in waste treatment technologies. “Bis(trideuteriomethyl)cyanamide” might contribute to the development of environmentally friendly solutions for pollution control .

Energy Production

The compound’s derivatives could be involved in energy production, such as in the synthesis of materials for fuel cells or batteries. Its unique properties might enhance the efficiency of energy conversion and storage systems .

Safety and Hazards

Cyanamides can cause severe skin burns and eye damage. They may cause respiratory irritation and may cause an allergic skin reaction. They are suspected of causing cancer and of damaging fertility. They are also suspected of damaging the unborn child. They may cause damage to organs through prolonged or repeated exposure . They are toxic if swallowed or in contact with skin .

Direcciones Futuras

The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . The last decade has witnessed a significant increase in the use and application of substituted cyanamides in synthetic chemistry, along with the development of more sustainable and robust synthetic routes to these important family of compounds . This suggests that the use of cyanamides, including Bis(trideuteriomethyl)cyanamide, will continue to expand in the future.

Propiedades

IUPAC Name |

bis(trideuteriomethyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-5(2)3-4/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGOUCJGXNLJNL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C#N)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583540 | |

| Record name | Bis[(~2~H_3_)methyl]cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(trideuteriomethyl)cyanamide | |

CAS RN |

72142-88-2 | |

| Record name | Bis[(~2~H_3_)methyl]cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72142-88-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)

![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)